BenchChemオンラインストアへようこそ!

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Quinazoline regioisomerism Structure-activity relationship Ligand design

Researchers targeting LSD1/KDM1A should prioritize this 4,7-dimethylquinazoline-pyrimidinone hybrid over generic quinazoline derivatives. The TTD database explicitly annotates this compound as an LSD1 inhibitor, unlike structurally similar congeners profiled primarily as PI3K/mTOR inhibitors. The 4,7-dimethyl substitution pattern is a critical variable distinguishing it from the commercially available 4,6-dimethyl isomer (ChemDiv ID 8561-07579). Direct positional isomer comparison in parallel assays (antiproliferative panels, kinase profiling, epigenetic screens) generates novel SAR data on methyl group positioning. Includes baseline CYP2E1 inhibition datapoint (IC50 = 50 µM in human liver microsomes) for early metabolic liability flagging. Independent LSD1 biochemical assay verification (TR-FRET or HRP-coupled) is recommended.

Molecular Formula C20H16FN5O
Molecular Weight 361.4 g/mol
Cat. No. B6125599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Molecular FormulaC20H16FN5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN5O/c1-11-3-8-15-12(2)22-19(24-17(15)9-11)26-20-23-16(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)
InChIKeyAUWQZQXHCAOWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one: Quinazoline-Pyrimidine Hybrid Identity and Procurement Baseline


The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one (C20H16FN5O; MW 361.38 g/mol) is a synthetic small-molecule heterocycle that fuses a 4,7-dimethylquinazoline moiety with a 6-(4-fluorophenyl)pyrimidin-4(3H)-one core through an amino linker . It is catalogued in the therapeutic target database as 'Pyrimidine derivative 18' (also designated PMID27019002-Compound-40) and annotated as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. A closely related positional isomer, 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one, is commercially available from screening-compound suppliers, establishing a structural framework within which the 4,7-dimethyl substitution pattern constitutes the critical variable . The compound’s structure situates it within broader patent families claiming substituted quinazoline and pyrido-pyrimidine derivatives as dual PI3K/mTOR pathway modulators [2].

Why Generic Substitution of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one with In-Class Analogs Is Unsupported for Scientific Procurement


Within the quinazoline-pyrimidine hybrid chemical space, the precise position of methyl substituents on the quinazoline ring constitutes a non-trivial determinant of both molecular recognition and biological activity profile. The 4,7-dimethyl substitution pattern on the quinazoline core of the target compound is structurally distinct from the commercially listed 4,6-dimethyl isomer , and SAR precedent within erlotinib-derived quinazoline-pyrimidine series demonstrates that di-substitution pattern (position, nature of substituent) profoundly alters antiproliferative potency and target engagement—di-substituted derivatives being more potent than mono-substituted ones, with individual compounds exhibiting divergent effects on EGFR activity [1]. Furthermore, the target compound is annotated as an LSD1 inhibitor in the TTD database [2], whereas structurally related quinazoline derivatives in the patent literature are claimed primarily as dual PI3K/mTOR inhibitors [3], underscoring that small structural perturbations within this scaffold can redirect target selectivity. Procurement decisions predicated merely on core scaffold similarity therefore risk selecting an analog with an uncharacterized or divergent functional profile.

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Methyl Substitution: Structural Differentiation of the 4,7-Dimethyl Pattern from the Commercial 4,6-Dimethyl Analog

The target compound bears methyl groups at positions 4 and 7 of the quinazoline ring, distinguishing it from the closest commercially catalogued screening compound, the 4,6-dimethyl isomer (ChemDiv ID 8561-07579) . This regioisomeric variation alters the electronic and steric environment of the quinazoline core, as reflected in the distinct InChI Key between the two isomers . In erlotinib-based quinazoline-pyrimidine series, changing the substitution position profoundly modulates antiproliferative potency and target selectivity, with specific disubstituted derivatives achieving potencies comparable to erlotinib while fully abrogating EGFR inhibition [1].

Quinazoline regioisomerism Structure-activity relationship Ligand design

Annotated LSD1/KDM1A Target Engagement: Differentiating the Target Annotation Profile from Quinazoline-Pyrimidine PI3K/mTOR Inhibitors

The Therapeutic Target Database (TTD) annotates the target compound as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A), referencing patent-based evidence [1]. By contrast, structurally related substituted quinazoline and pyrido-pyrimidine derivatives claimed in the Asana Biosciences patent family are characterized as dual PI3K/mTOR inhibitors whose biological activity is measured through PI3Kα and mTOR enzymatic assays [2]. No quantitative LSD1 IC50 or Kd data is publicly available for the target compound, nor for PI3K/mTOR activity; therefore, target annotation rests on database curation rather than head-to-head biochemical comparison.

LSD1 inhibitor Epigenetic target Target selectivity

CYP2E1 Inhibition Liability: Preliminary ADME Differentiation Data for the Target Compound

The target compound has been tested for inhibition of cytochrome P450 2E1 (CYP2E1) in human liver microsomes, yielding a reported IC50 value of 5.00E+4 nM (50 µM) when preincubated for 5 minutes with chlorzoxazone as the probe substrate and analyzed by LC-MS/MS, as recorded in BindingDB [1]. No comparable CYP inhibition data is publicly available for the 4,6-dimethyl isomer or other closely related quinazoline-pyrimidine analogs, precluding a direct quantitative comparison of metabolic liability across positional isomers at this time.

CYP inhibition Drug metabolism ADME profiling

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one: Evidence-Based Research and Procurement Application Scenarios


Epigenetic Probe Development for LSD1/KDM1A Demethylase Inhibition

Researchers pursuing chemical probes targeting lysine-specific histone demethylase 1 (LSD1/KDM1A) should prioritize this compound over generic quinazoline derivatives. The TTD database explicitly annotates this compound as an LSD1 inhibitor [1], whereas structurally similar quinazoline-pyrimidine congeners in the patent literature are profiled primarily as PI3K/mTOR inhibitors [2]. Although quantitative LSD1 potency data remain undisclosed, the specific target annotation directs this compound toward epigenetic research applications that would be inappropriate for PI3K/mTOR-oriented analogs. Users should incorporate independent LSD1 biochemical assay verification (e.g., LSD1 TR-FRET or HRP-coupled assays) into experimental design, given that the annotation derives from patent curation rather than published IC50 values [1].

Regioisomeric SAR Studies on Quinazoline Substitution Patterns

Investigators conducting structure-activity relationship (SAR) campaigns around quinazoline-pyrimidine hybrid scaffolds can use this compound to probe the functional consequences of the 4,7-dimethyl substitution pattern, contrasting it directly with the commercially available 4,6-dimethyl isomer (ChemDiv ID 8561-07579) . Systematic comparison of these positional isomers in parallel biological assays (e.g., antiproliferative panels, kinase profiling, or epigenetic target screens) would generate novel SAR data on methyl group positioning that is currently absent from the public domain. Prior precedent in erlotinib-derived quinazoline series confirms that disubstitution pattern dramatically influences both potency and target selectivity [3], underscoring the scientific value of such a study.

In Vitro ADME Flagging Using Preliminary CYP2E1 Data

For drug metabolism and pharmacokinetics (DMPK) screening workflows, this compound offers a baseline CYP2E1 inhibition datapoint (IC50 = 50 µM in human liver microsomes) [4] that is currently unavailable for the closest positional analog. While the 50 µM IC50 indicates modest CYP2E1 inhibitory potential, this information can be used to flag potential metabolic interactions early in hit-to-lead progression, particularly if subsequent structural optimization increases lipophilicity or alters the fluorophenyl-pyrimidinone pharmacophore. This scenario is most relevant to medicinal chemistry groups operating within the quinazoline chemical series who require compound-specific ADME liability data to guide iterative design.

Quote Request

Request a Quote for 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.